molecular formula C14H8Cl2N2O2 B8345421 N-(2,6-dichloro-3-pyridylmethyl)phthalimide CAS No. 120739-72-2

N-(2,6-dichloro-3-pyridylmethyl)phthalimide

Cat. No. B8345421
M. Wt: 307.1 g/mol
InChI Key: SMPXBFWSLOWNKV-UHFFFAOYSA-N
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Patent
US05214152

Procedure details

In a mixture of 50 ml EtOH and 20 ml DMF was dissolved 3.1 g (0.01 mole) of N-(2,6-dichloro-3-pyridylmethyl)phthalimide under heating, followed by addition of 0.75 g (0.015 mole) of H2NNH2.H2O under reflux. After 1 hour of refluxing, EtOH and DMF were distilled off. To the residue were added 10 ml of concentrated hydrochloric acid and 5 ml of water, and the mixture was refluxed for 30 minutes. The resulting crystals were filtered off and the filtrate was neutralized with NaHCO3 and extracted with CH2Cl2 (30 ml×3). The extract was dried over MgSO4 and the solvent was distilled off to give 1.45 g of the title compound as a yellow oil.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8][N:9]2C(=O)C3=CC=CC=C3C2=O)=[CH:6][CH:5]=[C:4]([Cl:20])[N:3]=1.NN.O>CCO.CN(C=O)C>[Cl:1][C:2]1[C:7]([CH2:8][NH2:9])=[CH:6][CH:5]=[C:4]([Cl:20])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
ClC1=NC(=CC=C1CN1C(C=2C(C1=O)=CC=CC2)=O)Cl
Step Two
Name
Quantity
0.75 g
Type
reactant
Smiles
NN.O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 1 hour of refluxing
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
EtOH and DMF were distilled off
ADDITION
Type
ADDITION
Details
To the residue were added 10 ml of concentrated hydrochloric acid and 5 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (30 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1CN)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.